molecular formula C12H13ClN4 B037587 6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine CAS No. 112088-61-6

6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine

Cat. No.: B037587
CAS No.: 112088-61-6
M. Wt: 248.71 g/mol
InChI Key: DLNCMMJXFCBSMN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- typically involves the reaction of 6-chloropyrimidine-4,5-diamine with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N4-methyl-pyrimidine-4,5-diamine: This compound has a similar structure but with a methyl group instead of a phenylethyl group.

    6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: Another similar compound with two methyl groups instead of a phenylethyl group.

Uniqueness

The uniqueness of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

112088-61-6

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine

InChI

InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17)/t8-/m1/s1

InChI Key

DLNCMMJXFCBSMN-MRVPVSSYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

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